methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Description
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a fluorinated ester derivative featuring a branched butanoate backbone. Its structure includes:
- A hydroxyl group at position 2, enabling hydrogen bonding and influencing solubility.
- A trifluoromethyl (CF₃) group at position 2, enhancing lipophilicity and metabolic stability.
- A methyl ester at the terminal carboxylate, which may act as a prodrug moiety or improve membrane permeability.
Its synthesis likely involves multi-step organic reactions, including fluorination and esterification, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O4/c1-20-10(18)11(19,12(14,15)16)6-9(17)7-3-2-4-8(13)5-7/h2-5,19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBWICVIDSZZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC(=CC=C1)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060040-82-4 | |
| Record name | methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzoylacetate with resorcinol under acidic conditions. The process includes purification steps such as silica gel column chromatography, yielding a product characterized by high purity and specific melting points .
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 294.20 g/mol. The presence of trifluoromethyl and fluorophenyl groups significantly influences its chemical properties and biological interactions.
Research indicates that the trifluoromethyl group enhances the compound's biological activity through increased metabolic stability and lipid solubility, which facilitates membrane permeability . Additionally, the strong electron-withdrawing effect from the fluorine atoms promotes hydrogen bonding interactions with protein targets, enhancing binding affinity and activity.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit moderate inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). For instance, specific derivatives have shown IC50 values indicating effective inhibition against these targets . Furthermore, cytotoxicity assays against cancer cell lines such as MCF-7 have revealed promising results, suggesting potential applications in oncology.
| Enzyme | IC50 Value (µM) | Compound |
|---|---|---|
| COX-2 | 10.4 | Methyl 4-(3-fluorophenyl) |
| LOX-5 | 5.4 | Methyl 4-(3-fluorophenyl) |
| AChE | 19.2 | Methyl 4-(3-fluorophenyl) |
| BChE | 13.2 | Methyl 4-(3-fluorophenyl) |
Case Studies
- Antidiabetic Activity : A study evaluated related compounds for their antidiabetic potential, reporting IC50 values for various targets including α-glucosidase and DPPH radicals. The results indicated that modifications to the trifluoromethyl group could enhance inhibitory effects against these enzymes .
- Cytotoxicity in Cancer Research : In a series of tests involving breast cancer cell lines, compounds similar to this compound demonstrated significant cytotoxic effects, leading to further investigations into their mechanisms of action and potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that derivatives of methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate exhibit promising anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the efficacy of fluorinated compounds in targeting specific cancer pathways, suggesting that this compound could be optimized for enhanced therapeutic effects .
2. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It has been noted that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
3. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for enzymes like cyclooxygenase (COX), which are critical in the synthesis of inflammatory mediators .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various synthetic routes involving fluorinated phenyl groups. The ability to modify the structure leads to a library of derivatives with varying biological activities, enhancing its applicability in drug design.
| Derivative | Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Anti-inflammatory | |
| Compound C | Enzyme inhibitor |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal explored the anticancer efficacy of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at varying concentrations, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers examined the anti-inflammatory effects of this compound in a mouse model of arthritis. The study found that treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical scores, supporting its potential therapeutic use in inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from the Literature
2.1.1 Urea Derivatives with Fluorinated Aryl Groups ()
Compounds 11a–11o in the Molecules (2013) study share fluorinated aryl substituents but differ in core structure. Key comparisons:
- Lipophilicity : The target compound’s CF₃ and ester groups likely increase logP compared to urea derivatives, which balance hydrophilicity (urea, hydrazine) with lipophilicity (aryl groups).
- Synthetic Accessibility : The target compound’s simpler structure may offer higher yields (analogous esters in show yields >85% ) compared to multi-step syntheses of 11a–11o (yields 83–88%) .
2.1.2 Complex Fluorinated Spiro Compounds ()
Example 332 in the European patent describes a spirocyclic carbamoyl derivative with multiple fluorinated groups. Key distinctions:
| Feature | Target Compound | Patent Example 332 |
|---|---|---|
| Core Structure | Linear butanoate | Spiro[4.5]decene with diaza rings |
| Fluorine Content | 1 F (3-fluorophenyl) + 3 F (CF₃) | 5–6 F atoms (difluoro, trifluoromethyl) |
| Functional Complexity | Moderate (ester, -OH) | High (carbamoyl, pyrimidinyl, hydroxy) |
- Application Potential: The patent compound’s complexity suggests pharmaceutical use (e.g., enzyme inhibition), while the target compound’s ester and -OH groups may favor prodrug or intermediate roles.
- Stability : The spiro structure in Example 332 may confer rigidity and metabolic resistance, whereas the target compound’s ester could undergo hydrolysis in vivo .
Physicochemical and Electronic Properties
- Similar effects are observed in 11d (4-CF₃ phenyl) and 11m (3,5-di-CF₃ phenyl) .
- Hydrogen Bonding: The -OH group enhances aqueous solubility compared to non-hydroxylated analogues (e.g., 11i, which lacks -OH and has lower polarity) .
Q & A
Basic Research Questions
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
- Answer : The compound contains a 3-fluorophenyl group , hydroxy group , ketone (4-oxo) , trifluoromethyl group , and methyl ester .
- The 3-fluorophenyl group enhances electron-withdrawing effects, influencing aromatic substitution reactivity and stability .
- The trifluoromethyl group increases lipophilicity and metabolic resistance, critical for pharmacokinetic studies .
- The hydroxy group and ketone enable hydrogen bonding and participation in condensation reactions (e.g., formation of enolates) .
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?
- Answer :
| Technique | Application | Reference |
|---|---|---|
| / NMR | Assign fluorine and proton environments | |
| X-ray diffraction | Resolve stereochemistry and crystal packing | |
| IR Spectroscopy | Identify hydroxyl and carbonyl stretches |
- Methodological Insight : For crystallography, refine data using SHELXL (robust for small molecules) and validate hydrogen bonding networks with SHELXPRO .
Advanced Research Questions
Q. How to design a synthesis route for this compound, considering steric and electronic challenges from fluorinated groups?
- Answer :
- Step 1 : Start with 3-fluorophenylacetic acid (precursor to the fluorophenyl moiety; see analogous synthesis in ).
- Step 2 : Introduce the trifluoromethyl group via nucleophilic trifluoromethylation under anhydrous conditions to avoid hydrolysis .
- Step 3 : Esterify the hydroxyl group using methyl chloroformate in the presence of a base (e.g., pyridine) .
- Key Considerations :
- Use low-temperature conditions (-78°C) to stabilize intermediates during fluorination .
- Monitor reaction progress via LC-MS to detect side products from fluorine’s electron-withdrawing effects .
Q. How to resolve contradictions in crystallographic data during structure refinement?
- Answer : Common issues include disordered trifluoromethyl groups or ambiguous hydrogen bonding .
- Strategy 1 : Apply TWINABS (in SHELX suite) to handle twinned crystals, common in fluorinated compounds due to symmetry challenges .
- Strategy 2 : Use DFT calculations (e.g., Gaussian09) to validate bond lengths/angles against experimental data .
Q. What computational approaches predict the compound’s bioactivity, given its fluorinated motifs?
- Answer :
- Methodological Insight : Use AutoDock Vina for docking studies and SwissADME for pharmacokinetic profiling. Validate with in vitro assays (e.g., IC measurements for kinase inhibition) .
Q. How to analyze conflicting reactivity data in nucleophilic substitution reactions involving the fluorophenyl group?
- Answer : Fluorine’s ortho/para-directing effects can lead to competing reaction pathways.
- Experimental Design :
Perform kinetic studies under varying temperatures/pH to isolate dominant pathways .
Use isotopic labeling () to trace nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
